molecular formula C18H17N3 B8471602 5,6-Diphenyl-2-(ethylamino)pyrazine

5,6-Diphenyl-2-(ethylamino)pyrazine

Cat. No. B8471602
M. Wt: 275.3 g/mol
InChI Key: LEGLWLQTSAWTMN-UHFFFAOYSA-N
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Patent
US07205302B2

Procedure details

1.00 g of 2-chloro-5,6-diphenylpyrazine was added to 18.7 ml of 2M ethylamine in methanol and the mixture was reacted in a sealed tube at 80° C. for 16 hours. After cooling, 12 ml of a 2M ethylaminemethanol solution was further added, followed by continuous stirring in the sealed tube at 90° C. for 17.5 hours and further stirring at room temperature for 46 hours. After the solvent was evaporated under reduced pressure, the residue was purified by silica gel column chromatography to obtain 531 mg of the desired compound as a pale yellow crystal having a melting point of 121 to 123° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
18.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[N:6][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[C:4]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[N:3]=1.[CH2:20]([NH2:22])[CH3:21]>CO>[C:8]1([C:5]2[N:6]=[CH:7][C:2]([NH:22][CH2:20][CH3:21])=[N:3][C:4]=2[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC(=C(N=C1)C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
18.7 mL
Type
reactant
Smiles
C(C)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
by continuous stirring in the sealed tube at 90° C. for 17.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was reacted in a sealed tube at 80° C. for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
12 ml of a 2M ethylaminemethanol solution was further added
STIRRING
Type
STIRRING
Details
further stirring at room temperature for 46 hours
Duration
46 h
CUSTOM
Type
CUSTOM
Details
After the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
17.5 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1N=CC(=NC1C1=CC=CC=C1)NCC
Measurements
Type Value Analysis
AMOUNT: MASS 531 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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